molecular formula C7H8BrF7 B3039893 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane CAS No. 1391033-22-9

7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane

Cat. No.: B3039893
CAS No.: 1391033-22-9
M. Wt: 305.03 g/mol
InChI Key: HGKPBLDBHFVETL-UHFFFAOYSA-N
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Description

7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane is a chemical compound with the molecular formula C7H8BrF7 . It is characterized by the presence of a bromine atom and seven fluorine atoms attached to a heptane backbone. This compound is notable for its unique structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1

Properties

IUPAC Name

7-bromo-1,1,1,2,2,3,3-heptafluoroheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF7/c8-4-2-1-3-5(9,10)6(11,12)7(13,14)15/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPBLDBHFVETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895159
Record name 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391033-22-9
Record name 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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